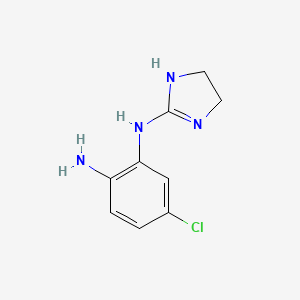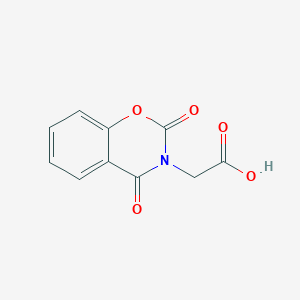![molecular formula C16H31NO5 B13226856 5-{[(Tert-butoxy)carbonyl]amino}-3-[(3-methylbutoxy)methyl]pentanoic acid](/img/structure/B13226856.png)
5-{[(Tert-butoxy)carbonyl]amino}-3-[(3-methylbutoxy)methyl]pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[(Tert-butoxy)carbonyl]amino}-3-[(3-methylbutoxy)methyl]pentanoic acid is a synthetic organic compound characterized by its complex structure, which includes a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Tert-butoxy)carbonyl]amino}-3-[(3-methylbutoxy)methyl]pentanoic acid typically involves multiple steps, starting with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-{[(Tert-butoxy)carbonyl]amino}-3-[(3-methylbutoxy)methyl]pentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The Boc protecting group can be selectively removed using strong acids like trifluoroacetic acid or HCl in methanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid in dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization.
Wissenschaftliche Forschungsanwendungen
5-{[(Tert-butoxy)carbonyl]amino}-3-[(3-methylbutoxy)methyl]pentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5-{[(Tert-butoxy)carbonyl]amino}-3-[(3-methylbutoxy)methyl]pentanoic acid involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds share the Boc protecting group and are used in similar synthetic applications.
tert-Butyloxycarbonyl-protected peptides: These peptides utilize the Boc group for protection during synthesis and are used in peptide research and drug development.
tert-Butyloxycarbonyl-protected nucleotides: These nucleotides are used in the synthesis of modified DNA and RNA molecules for research and therapeutic purposes.
Uniqueness
5-{[(Tert-butoxy)carbonyl]amino}-3-[(3-methylbutoxy)methyl]pentanoic acid is unique due to its specific structure, which combines the Boc protecting group with a pentanoic acid backbone and a 3-methylbutoxy substituent. This combination provides distinct chemical properties that are valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C16H31NO5 |
|---|---|
Molekulargewicht |
317.42 g/mol |
IUPAC-Name |
3-(3-methylbutoxymethyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C16H31NO5/c1-12(2)7-9-21-11-13(10-14(18)19)6-8-17-15(20)22-16(3,4)5/h12-13H,6-11H2,1-5H3,(H,17,20)(H,18,19) |
InChI-Schlüssel |
ODPZVPQNDAPDOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCOCC(CCNC(=O)OC(C)(C)C)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


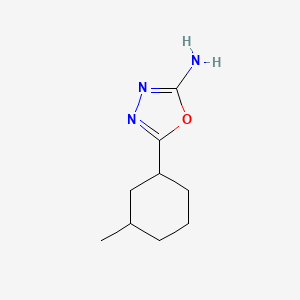
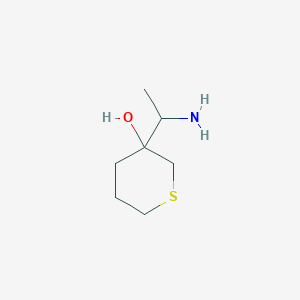
![4-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13226790.png)
![1-methyl-4-{octahydropyrrolo[3,4-b]pyrrole-5-carbonyl}-1H-pyrazole](/img/structure/B13226798.png)
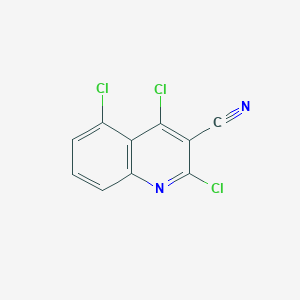
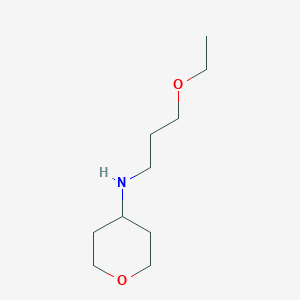
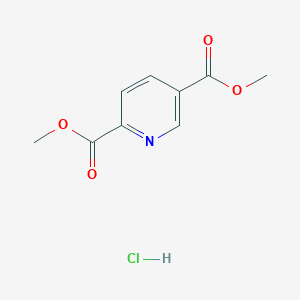
![3-[(2-Amino-3-methylpentanamido)methyl]-5-methylhexanoic acid](/img/structure/B13226818.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13226838.png)
